molecular formula C11H10N2O B1301323 1-[2-(1H-imidazol-1-yl)phenyl]ethanone CAS No. 20513-61-5

1-[2-(1H-imidazol-1-yl)phenyl]ethanone

Cat. No. B1301323
CAS RN: 20513-61-5
M. Wt: 186.21 g/mol
InChI Key: CUBZSVCEOTUDGR-UHFFFAOYSA-N
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Description

“1-[2-(1H-imidazol-1-yl)phenyl]ethanone” is a chemical compound with the molecular formula C11H10N2O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is an important synthon in the development of new drugs .


Synthesis Analysis

The synthesis of imidazole derivatives, such as “1-[2-(1H-imidazol-1-yl)phenyl]ethanone”, often involves the reaction of glyoxal and ammonia . In one study, a series of 1-aryl-2-(1H-imidazol-1-yl)ethanones and their derivatives were synthesized as potential inhibitors .


Molecular Structure Analysis

The molecular structure of “1-[2-(1H-imidazol-1-yl)phenyl]ethanone” is characterized by the presence of an imidazole ring attached to a phenyl group via an ethanone linker . In the crystal structure of a related compound, molecules are linked through hydrogen bonds, forming a sheet-like structure .

Scientific Research Applications

1. Synthesis of Imidazoles

Field : Organic & Biomolecular Chemistry

Application : Imidazoles are key components to functional molecules that are used in a variety of everyday applications. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Methods : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .

Results : The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

2. Therapeutic Potential

Field : Pharmacology

Application : Imidazole has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Methods : This review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .

Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

3. Antifungal Activity

Field : Medical Mycology

Application : Aromatic ester and carbamate derivatives of 2- (1H-imidazol-1-yl)-1-phenylethanol were synthesized and evaluated for their antifungal activity towards Candida albicans and non-albicans Candida species strains .

Methods : The specific methods of application or experimental procedures were not detailed in the source .

Results : The specific results or outcomes obtained were not detailed in the source .

4. Antimicrobial Evaluation

Field : Microbiology

Application : The antimicrobial activity of the synthesized compounds was evaluated against the gram-positive bacteria (B. megaterium, S. aureus, B. subtilis), gram-negative bacteria (E. coli, P. aeruginosa, E. aerogenes), and fungi (A. niger, A. flavus) .

Methods : The specific methods of application or experimental procedures were not detailed in the source .

Results : The specific results or outcomes obtained were not detailed in the source .

5. Anticancer Therapy

Field : Oncology

Application : In this study, innovative EGFR inhibitors with potential applications in anticancer therapy were designed and synthesized .

Methods : A novel series of compounds, namely 3- (4- (4- (1,3,4-oxadiazol-2-yl)-1 H -imidazol-2-yl)phenyl)-1,2,4-oxadiazoles (30a–j), were meticulously designed using FBDD efforts and synthesized .

Results : The specific results or outcomes obtained were not detailed in the source .

6. Antimicrobial Potential

Field : Microbiology

Application : Imidazole derivatives have been synthesized and evaluated for their antimicrobial potential against Staphylococcus aureus and Escherichia coli .

Methods : The specific methods of application or experimental procedures were not detailed in the source .

Results : The specific results or outcomes obtained were not detailed in the source .

7. Anti-HIV Activities

Field : Virology

Application : Imidazole derivatives have shown potential as anti-HIV agents .

Methods : The specific methods of application or experimental procedures were not detailed in the source .

Results : The specific results or outcomes obtained were not detailed in the source .

8. Antitubercular Activities

Field : Microbiology

Application : Imidazole derivatives have been found to have antitubercular activities .

Methods : The specific methods of application or experimental procedures were not detailed in the source .

Results : The specific results or outcomes obtained were not detailed in the source .

Future Directions

The future directions for research on “1-[2-(1H-imidazol-1-yl)phenyl]ethanone” and other imidazole derivatives are promising. Given their broad range of biological activities, these compounds have potential applications in the development of new drugs for various diseases .

properties

IUPAC Name

1-(2-imidazol-1-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9(14)10-4-2-3-5-11(10)13-7-6-12-8-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBZSVCEOTUDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363038
Record name 1-[2-(1H-imidazol-1-yl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(1H-imidazol-1-yl)phenyl]ethanone

CAS RN

20513-61-5
Record name 1-[2-(1H-imidazol-1-yl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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